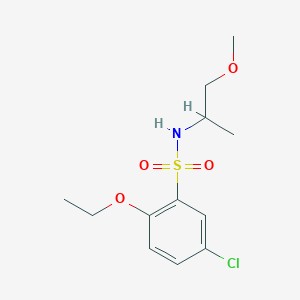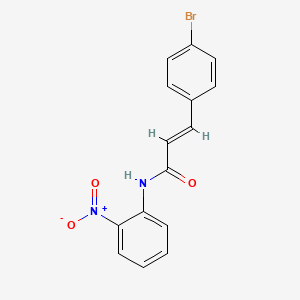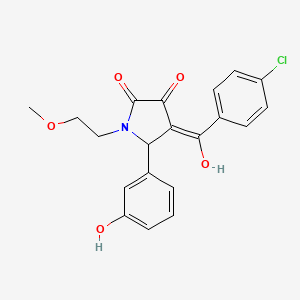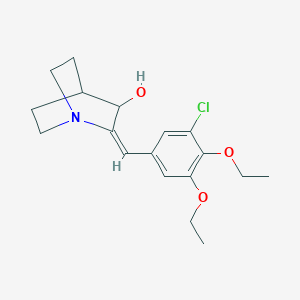
5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide derivative that has been synthesized using various methods. The compound has been found to have potential applications in the field of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide is not well understood. However, it has been proposed that the compound inhibits the activity of enzymes, such as carbonic anhydrase II, III, and IX, and acetylcholinesterase, by binding to their active sites. The binding of the compound to the active site of the enzyme prevents the substrate from binding, thereby inhibiting the enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to have inhibitory activity against various enzymes, such as carbonic anhydrase II, III, and IX, and acetylcholinesterase. The inhibition of these enzymes has been found to have potential therapeutic applications in the treatment of various diseases, such as glaucoma, epilepsy, and Alzheimer's disease. The compound has also been found to have potential anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide in lab experiments are its unique properties, such as inhibitory activity against various enzymes and potential anticancer activity. The limitations of using the compound in lab experiments are its low solubility in water and its potential toxicity.
Future Directions
For the research on 5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the identification of its potential therapeutic applications. Further studies are needed to determine the toxicity and pharmacokinetics of the compound in vivo. The compound can also be modified to improve its solubility and potency.
Synthesis Methods
The synthesis of 5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide has been reported in the literature using various methods. One of the methods involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with N-(2-methoxy-1-methylethyl)amine in the presence of a base. Another method involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with N-isopropyl-N-(2-methoxyethyl)amine in the presence of a base. The yield of the compound using these methods is reported to be around 70-80%.
Scientific Research Applications
5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide has been extensively used in scientific research for its potential applications in the field of medicinal chemistry and drug discovery. It has been found to have inhibitory activity against various enzymes, such as carbonic anhydrase II, III, and IX, and acetylcholinesterase. The compound has also been found to have potential anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
5-chloro-2-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO4S/c1-4-18-11-6-5-10(13)7-12(11)19(15,16)14-9(2)8-17-3/h5-7,9,14H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYVPNCHMLSYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5419546.png)

![2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5419569.png)

![5-[(3-fluorophenoxy)methyl]-N-[1-(hydroxymethyl)cycloheptyl]-1H-pyrazole-3-carboxamide](/img/structure/B5419584.png)
![1-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5419592.png)

![1-methyl-4-[4-(3-piperidinylmethyl)benzoyl]piperazine](/img/structure/B5419601.png)

![N-benzyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5419610.png)
![1-(4-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5419612.png)


